molecular formula C12H20N4O B2424233 1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine CAS No. 1891178-52-1

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B2424233
CAS No.: 1891178-52-1
M. Wt: 236.319
InChI Key: STLMJBVJTRDXFC-UHFFFAOYSA-N
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Description

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H20N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of isopropyl hydrazine with a suitable piperidinyl carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazoles and amine derivatives .

Scientific Research Applications

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the amino group on the pyrazole ring.

    1-Isopropyl-5-(morpholin-1-ylcarbonyl)-1H-pyrazol-3-amine: This compound has a morpholine ring instead of a piperidine ring, which may result in different biological activities and properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Biological Activity

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a piperidine moiety, has been investigated for various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that pyrazole derivatives can inhibit key signaling pathways involved in cell proliferation and survival, particularly through their action on protein kinases such as BRAF and EGFR .

Antitumor Activity

A significant aspect of the biological profile of this compound is its antitumor potential. Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole compounds induced apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) with enhanced efficacy when combined with doxorubicin .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
Compound AMCF-710Yes
Compound BMDA-MB-2315Yes
1-Isopropyl...MDA-MB-2314Yes

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models . The mechanism involves the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses.

Antimicrobial Activity

Research indicates that some pyrazole derivatives possess notable antimicrobial activities. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
1-Isopropyl...Pseudomonas aeruginosa8 µg/mL

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a combination therapy using pyrazole derivatives and doxorubicin showed improved outcomes in patients with Claudin-low breast cancer, suggesting a potential new approach to enhance treatment efficacy while minimizing side effects .
  • Chronic Inflammatory Diseases : Clinical trials assessing the use of pyrazole compounds in treating inflammatory diseases have reported significant reductions in disease markers and improved patient quality of life .

Properties

IUPAC Name

(5-amino-2-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(2)16-10(8-11(13)14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLMJBVJTRDXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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